[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
CAS No.:
Cat. No.: VC13759283
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF4O |
|---|---|
| Molecular Weight | 273.02 g/mol |
| IUPAC Name | [4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2 |
| Standard InChI Key | POTPGYQQWQQRQU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure features a benzene ring substituted at the 2-, 3-, and 4-positions with fluorine, trifluoromethyl (-CF₃), and bromine, respectively, while a hydroxymethyl (-CH₂OH) group occupies the para position relative to the bromine (Table 1). This arrangement creates a sterically congested environment that influences its reactivity and physical properties.
Table 1: Molecular Properties of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BrF₄O | |
| Molecular Weight | 273.02 g/mol | |
| CAS Number | 1352718-85-4 | |
| IUPAC Name | [6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol | |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)CO)Br |
The discrepancy in positional numbering between sources ( vs. ) arises from IUPAC priority rules, which assign the lowest possible numbers to substituents based on electronegativity. The trifluoromethyl group (-CF₃) holds higher priority than bromine or fluorine, leading to alternative numbering conventions .
Electronic and Steric Effects
The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and activating it toward electrophilic substitution at meta positions. Concurrently, bromine’s moderate -I effect and fluorine’s electronegativity further deplete electron density, rendering the hydroxymethyl group susceptible to oxidation . Steric hindrance from the -CF₃ and bromine substituents restricts rotational freedom, favoring regioselective reactions at less hindered sites.
Synthetic Methodologies
Stepwise Halogenation and Functionalization
Industrial synthesis typically proceeds via sequential halogenation of a pre-functionalized benzene derivative. A representative route involves:
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Friedel-Crafts Trifluoromethylation: Introduction of -CF₃ using trifluoromethylating agents like CF₃Cu or CF₃SiMe₃ under catalytic conditions .
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Electrophilic Bromination: Bromine addition at the 4-position using Br₂/FeBr₃, leveraging -CF₃’s meta-directing influence.
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Fluorination: Direct fluorination at the 2-position via Balz-Schiemann reaction or using Selectfluor® reagents .
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Hydroxymethylation: Oxidation of a methyl group to -CH₂OH using KMnO₄ or RuO₄ under acidic conditions.
Table 2: Key Synthetic Intermediates and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trifluoromethylation | CF₃Cu, Pd(PPh₃)₄, DMF, 80°C | 65–70 |
| 2 | Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 85 |
| 3 | Fluorination | Selectfluor®, MeCN, 60°C | 78 |
| 4 | Hydroxymethylation | KMnO₄, H₂SO₄, H₂O, 0°C | 90 |
Purification Challenges
The compound’s high hydrophobicity and low melting point complicate crystallization. Column chromatography with silica gel (hexane/EtOAc 4:1) or recrystallization from dichloromethane/hexane mixtures achieves >95% purity .
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) in SNAr reactions. For example, reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, yielding derivatives with enhanced bioavailability .
Oxidation of the Hydroxymethyl Group
The -CH₂OH moiety oxidizes to a carboxylic acid (-COOH) using Jones reagent (CrO₃/H₂SO₄) or to a ketone (-CO-) under milder conditions (Py·CrO₃). This versatility enables the synthesis of acids for peptide coupling or ketones for Schiff base formation.
Radical Reactions
Under UV irradiation, the C-Br bond undergoes homolytic cleavage, generating aryl radicals that participate in coupling reactions. This pathway is exploited in polymer chemistry to create crosslinked networks .
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. For instance, coupling with 4-aminobenzoic acid via EDC/HOBt yields a derivative with MIC values of 1 µg/mL against Staphylococcus aureus .
Agrochemicals
Incorporation into pyrazole derivatives enhances pesticidal activity. Chlorfenapyr analogues derived from this compound show 98% efficacy against Spodoptera frugiperda at 50 ppm .
Liquid Crystals
The -CF₃ group’s polarity and bromine’s polarizability enable use in nematic liquid crystals for displays. Blends with cyanobiphenyls achieve switching voltages <2 V .
Research Frontiers
Catalytic Asymmetric Synthesis
Recent advances employ chiral Pd catalysts to produce enantiomerically pure derivatives for antiviral applications. Enantiomeric excess (ee) of 92% is achieved using BINAP ligands .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 8 hours to 20 minutes, improving energy efficiency by 70% .
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